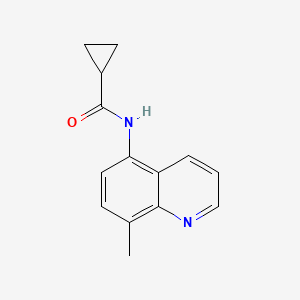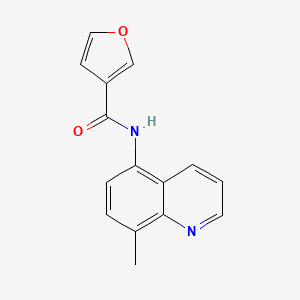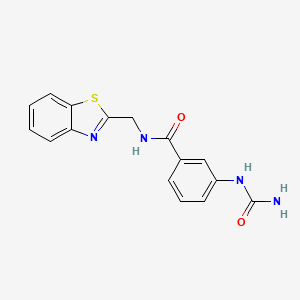![molecular formula C16H13N3O4 B7497812 Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate, also known as XAV-939, is a small molecule inhibitor of the Wnt signaling pathway. The Wnt pathway is a critical signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of the Wnt pathway has been implicated in the development of cancer, making it an attractive target for cancer therapy.
作用机制
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate acts by inhibiting the activity of tankyrase, an enzyme that regulates the stability of β-catenin, a key component of the Wnt signaling pathway. Inhibition of tankyrase leads to the stabilization of β-catenin, which in turn leads to the activation of downstream target genes that regulate cell proliferation and differentiation.
Biochemical and Physiological Effects:
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and promote cell cycle arrest. In addition, Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic properties.
实验室实验的优点和局限性
One of the major advantages of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate is its specificity for the Wnt signaling pathway. This specificity allows for the selective targeting of cancer cells that have dysregulated Wnt signaling, while sparing normal cells. However, one of the limitations of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate. One potential direction is the development of more potent and selective tankyrase inhibitors that can overcome the limitations of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate. Another direction is the investigation of the role of the Wnt signaling pathway in other diseases, such as neurodegenerative disorders and fibrosis. Finally, the combination of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate with other targeted therapies, such as immune checkpoint inhibitors, may provide a synergistic effect in the treatment of cancer.
合成方法
The synthesis of Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate involves a multi-step process. The first step involves the synthesis of 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid, which is then reacted with methyl 4-aminobenzoate to produce the intermediate compound. This intermediate is then coupled with 3,5-dimethylisoxazole to produce the final product, Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate.
科学研究应用
Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including colorectal, breast, lung, and pancreatic cancer. In addition, Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-9-13-7-11(8-17-15(13)23-19-9)14(20)18-12-5-3-10(4-6-12)16(21)22-2/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBJAAJXVSWANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)




